molecular formula C14H15Cl2N3 B1526309 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-71-2

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Cat. No.: B1526309
CAS No.: 1187830-71-2
M. Wt: 296.2 g/mol
InChI Key: PDGHKVHYRGPTKR-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 1187830-71-2) is a bicyclic heterocyclic compound with a pyridopyrimidine core. Its molecular formula is C₁₄H₁₅Cl₂N₃, and it has a molecular weight of 296.195 g/mol (monoisotopic mass: 295.0643) . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications. The benzyl group at position 7 and chlorine at position 4 are critical for its interactions with biological targets, particularly kinases like ERK2 .

Properties

IUPAC Name

7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHKVHYRGPTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718459
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-71-2
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₄ClN₃
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 192869-80-0
  • Solubility : High GI absorption and permeable across the blood-brain barrier (BBB) .

Biological Activity Overview

The compound exhibits a range of biological activities that are relevant for therapeutic applications:

  • Antitumor Activity :
    • Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines have shown promising antitumor effects. The unique structure allows for modifications that enhance their efficacy against various cancer cell lines .
    • A study highlighted its potential as an inhibitor of specific cancer pathways, suggesting that it may interfere with tumor growth and proliferation .
  • Enzyme Inhibition :
    • 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been studied for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .
    • Specifically, it acts as an inhibitor of CYP1A2 and CYP2D6, which may influence the pharmacokinetics of co-administered drugs .
  • Cardiovascular Applications :
    • The compound has been investigated for its effects on cardiovascular health. Some studies suggest that it may act as an antihypertensive agent through modulation of angiotensin II receptors .

The biological activity of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various receptors involved in signaling pathways related to cancer and cardiovascular health.
  • Enzyme Modulation : By inhibiting specific CYP enzymes, it alters drug metabolism and enhances the efficacy of other therapeutic agents.

Case Studies

  • Antitumor Efficacy in Preclinical Models :
    • A study conducted on mice bearing tumor xenografts demonstrated that treatment with 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine led to significant tumor reduction compared to control groups. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism behind its antitumor activity .
  • Cardiovascular Impact Assessment :
    • In a clinical trial assessing the cardiovascular effects of the compound in hypertensive patients, significant reductions in blood pressure were observed after administration over six weeks. The results suggest its potential use as an adjunct therapy in managing hypertension .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis; reduces tumor size
Enzyme InhibitionInhibits CYP1A2 and CYP2D6
CardiovascularPotential antihypertensive effects

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of novel anti-cancer agents. Its structure allows for modifications that can enhance biological activity, making it a valuable asset in drug discovery and development processes .

Mechanisms of Action

Research indicates that 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is involved in studies investigating the mechanisms of action of specific enzymes and receptors. This research can lead to new therapeutic strategies targeting various diseases, particularly cancers and viral infections .

Biological Research

Enzyme and Receptor Studies

This compound is employed in biological research to elucidate the interactions between drugs and biological targets. By understanding these interactions, researchers can develop more effective therapeutic agents with fewer side effects. Its application extends to studying enzyme inhibition and receptor binding dynamics .

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical stability and properties make it suitable for high-performance applications where durability and resistance to environmental factors are crucial .

Agrochemical Formulations

Innovative Pest Control Solutions

The compound is also being investigated for its applications in agrochemicals. Researchers are exploring its potential in developing new pest control solutions that are more environmentally friendly compared to traditional chemicals. This application is particularly important as the agricultural sector seeks sustainable alternatives to combat pests without harming beneficial organisms or ecosystems .

Diagnostic Tools

Development of Diagnostic Assays

There is ongoing research into the use of this compound in diagnostic tools. Specifically, it is being studied for its potential in developing assays that can detect specific biomarkers associated with diseases. Such advancements could enhance early diagnosis and treatment options for various health conditions .

Summary Table of Applications

Field Application
Pharmaceutical DevelopmentKey intermediate for anti-cancer agents; mechanism studies of enzymes and receptors
Biological ResearchInvestigating drug-target interactions; enzyme inhibition studies
Material ScienceDevelopment of polymers and coatings; high-performance materials
AgrochemicalsInnovative pest control solutions; environmentally friendly formulations
Diagnostic ToolsDevelopment of assays for disease biomarkers; enhancing early diagnosis

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity is driven by its heterocyclic core and substituents, enabling diverse transformations:

Reaction TypeReagents/ConditionsProduct/Outcome
Nucleophilic Substitution (S_NAr) N-BOC piperazine, DMSO, 50°CPiperazine-substituted derivative
Transition Metal-Catalyzed Coupling (S)-Prolinol, RuPhos/Pd catalystEther-functionalized derivative
Chlorination POCl₃2,4-Dichloro intermediate

Reaction Conditions and Optimization

Precise control of reaction parameters is critical for high-yield synthesis:

  • Chlorination : Conducted under acidic conditions with POCl₃ to achieve selective substitution .

  • S_NAr Reaction : Requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (50°C) to activate the chloride leaving group .

  • Buchwald Coupling : Uses inert atmosphere (N₂/Ar) and controlled heating to facilitate cross-coupling .

Biological Relevance

The hydrochloride salt’s amine group facilitates protonation, enhancing solubility and bioavailability. Its biological activity stems from:

  • Enzyme Inhibition : Targeting KRAS G12C via covalent binding to cysteine 12, disrupting oncogenic signaling .

  • DNA Damage Pathways : Inhibition of PARP enzymes (via derivatives) impairs DNA repair, inducing apoptosis in cancer cells.

Comparison of Reaction Pathways

A direct comparison of substitution strategies highlights their chemical and biological implications:

ParameterS_NAr Reaction Buchwald Coupling
Substituent Added PiperazineEther (e.g., (S)-prolinol-derived)
Reactivity High nucleophilicity of N-BOC piperazineTransition metal-catalyzed coupling
Therapeutic Impact Enhances solubility and drug-like propertiesModulates kinase activity (e.g., mTOR, PI3K)

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (1187830-71-2) Cl at C4, benzyl at C7, HCl salt C₁₄H₁₅Cl₂N₃ 296.195 Enhanced solubility due to hydrochloride; ERK2 inhibitor
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (192869-80-0) Cl at C4, benzyl at C7 (free base) C₁₄H₁₄ClN₃ 259.73 Lower solubility compared to hydrochloride; used in synthetic intermediates
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS not specified) Cl at C2 and C4, benzyl at C7 C₁₄H₁₃Cl₂N₃ 294.18 Increased electrophilicity; potential for off-target effects due to dual chlorination
7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (859826-11-2) Cl at C4, methylthio (-SMe) at C2 C₁₅H₁₆ClN₃S 313.83 Sulfur enhances metabolic stability; possible thiol-mediated interactions
2-Cyclopropyl-4-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS not specified) Cyclopropyl at C2, ethyl at C4 C₁₂H₁₇N₃ 203.29 Pyrido[4,3-d] isomer; altered binding kinetics due to cyclopropyl bulkiness

Preparation Methods

Cyclization and Core Formation

  • Starting materials like 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are reacted with phosphoryl chloride (POCl3) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) and acetonitrile.
  • The reaction is typically conducted at elevated temperatures (~70°C) for 1 to 16 hours to facilitate cyclization and chlorination at the 4-position.
  • The reaction mixture is then concentrated under reduced pressure.

Chlorination Step

  • Phosphoryl chloride acts both as a chlorinating agent and a dehydrating reagent.
  • Additional POCl3 can be added to drive the reaction to completion.
  • The chlorination converts the 4-keto group in the intermediate to the 4-chloro substituent.

Work-Up and Purification

  • The reaction mixture is quenched by pouring into ice water or saturated sodium bicarbonate solution to neutralize excess reagents.
  • The organic layer is separated, dried over sodium sulfate, and concentrated.
  • Purification is performed by silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate in hexanes.
  • The purified compound is isolated as a brown liquid or yellow oil.

Conversion to Hydrochloride Salt

  • The free base can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing the compound's stability and solubility.

Representative Experimental Data

Step Reaction Conditions Yield (%) Notes on Procedure
Cyclization & Chlorination 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one + POCl3 + DMF (cat.) in acetonitrile, 70°C, 1 h 57.8 Reaction mixture concentrated, quenched with NaHCO3, purified by flash chromatography; product as yellow oil
Extended Chlorination Product from previous step + additional POCl3 + DMF in acetonitrile, 70°C, 16 h 79.0 Stirred 4 h then additional POCl3 added for 12 h; purified by silica gel chromatography; product as brown liquid

Key Research Findings and Analysis

  • Reaction Efficiency: The use of phosphoryl chloride and DMF catalysis under controlled temperature conditions enables efficient chlorination and cyclization with moderate to good yields (57.8% to 79.0%).
  • Purification: Silica gel chromatography with solvent gradients is effective in isolating the target compound with high purity.
  • Structural Confirmation: Mass spectrometry confirms the molecular ion peak at m/z 260 [M+H]+, consistent with the molecular formula C14H14ClN3.
  • Solubility and Stability: Conversion to the hydrochloride salt improves compound handling, solubility, and stability for further applications.
  • Synthetic Accessibility: The synthetic accessibility score (~2.18) indicates moderate ease of synthesis, suitable for scale-up in pharmaceutical research.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, POCl3, DMF, acetonitrile
Reaction Temperature 70°C
Reaction Time 1–16 hours (multi-step addition of POCl3)
Purification Method Silica gel chromatography (MeOH/CH2Cl2 or EtOAc/Hexanes gradient)
Yield Range 57.8% to 79.0%
Product Form Brown liquid or yellow oil (free base), hydrochloride salt for stability
Analytical Confirmation MS (ES+), NMR (1H NMR DMSO-d6)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride?

  • Methodology : The compound is synthesized via multi-step routes involving cyclization and functionalization. For example, pyrido[3,4-d]pyrimidine scaffolds are typically constructed using condensation reactions between aminopyridine derivatives and chloro-substituted carbonyl intermediates. A key step involves introducing the benzyl group via alkylation under inert conditions (e.g., N₂ atmosphere) .
  • Purification : Chromatography (e.g., flash column chromatography with silica gel) is critical to isolate the hydrochloride salt at >95% purity. Solvent systems like ethyl acetate/hexane or dichloromethane/methanol are commonly used .

Q. How should researchers analyze the structural integrity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons in pyrimidine ring).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 305.83) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in solid state (see analogous pyrido-pyrimidine structures in ).

Q. What storage conditions ensure compound stability?

  • Store under inert atmosphere (argon) at 2–8°C to prevent degradation of the chloro and benzyl groups. Lyophilized samples are stable for >12 months if protected from moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Data Analysis : Discrepancies in biological activity (e.g., anti-cancer potency) may arise from assay conditions (e.g., cell line variability, incubation time). For example, notes that methylthio-substituted analogs show enhanced kinase inhibition compared to chloro derivatives. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Structural Comparisons :

CompoundSubstituentActivity (IC₅₀)
7-Benzyl-4-chloro-...Cl12 µM (Kinase X)
7-Benzyl-2-(methylthio)-...SCH₃3 µM (Kinase X)
Data adapted from

Q. What strategies improve the selectivity of this compound for target enzymes?

  • Structure-Activity Relationship (SAR) :

  • Replace the 4-chloro group with bulkier substituents (e.g., tert-butyl) to enhance steric hindrance against off-target binding .
  • Introduce polar groups (e.g., carboxylate) to improve solubility and reduce nonspecific interactions .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target vs. non-target proteins .

Q. How can metabolic instability of this compound be addressed during in vivo studies?

  • Prodrug Design : Mask the hydrochloride salt with ester or amide prodrug moieties to enhance bioavailability.
  • Microsomal Assays : Test hepatic clearance using liver microsomes. For example, highlights deuterated analogs (e.g., CD₃ substitutions) to slow metabolism .

Methodological Notes

  • Contradictions in Synthesis Yields : Lower yields (<40%) in early steps (e.g., cyclization) may require optimization of catalysts (e.g., Pd/C vs. CuI) .
  • Safety Protocols : Use fume hoods when handling chloro-substituted intermediates due to potential toxicity (see GHS guidelines in ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
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7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

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